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Antimony sulfide (Sb2S3) has emerged as a promising material for various optoelectronic
applications, including solar cells and photodetectors, owing to its suitable bandgap, high
absorption coefficient, and earth-abundant constituents. A thorough understanding of the carrier
transport mechanisms within Sb2S3 thin films is paramount for optimizing device performance.
This technical guide provides an in-depth analysis of the core carrier transport phenomena,
detailed experimental protocols for their characterization, and a summary of key quantitative
data.

Dominant Carrier Transport Mechanisms

Carrier transport in polycrystalline Sb2S3 thin films is a complex interplay of several
mechanisms, primarily governed by the material's structural and electronic properties, including
crystallinity, grain boundaries, and defect states. The dominant transport mechanisms can be
broadly categorized as:

» Band-like Transport: In crystalline grains with low defect densities, charge carriers (electrons
and holes) can move freely within the conduction and valence bands, respectively. This
mechanism is characterized by higher carrier mobility.

e Hopping Conduction: In amorphous or highly disordered regions, and in the presence of
localized trap states within the bandgap, carrier transport occurs via thermally activated
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hopping between these localized states. This mechanism typically results in lower carrier
mobility and is strongly temperature-dependent.

o Grain Boundary-Limited Transport: Polycrystalline Sb2S3 films are composed of numerous
grains separated by grain boundaries. These boundaries can act as potential barriers or
scattering centers for charge carriers, impeding their transport and increasing recombination,
thereby limiting the overall conductivity and device performance. The orientation of the
(Sb4S6)n ribbons within the grains relative to the direction of current flow is also a critical
factor, with transport being more efficient along the ribbons.[1]

o Space-Charge-Limited Current (SCLC): At sufficiently high applied voltages, the injected
carrier density can exceed the intrinsic carrier density, leading to the formation of a space
charge region that limits the current. This phenomenon can be utilized to determine carrier
mobility and trap density.

Recombination mechanisms also play a crucial role in determining the net carrier transport.
These include:

o Shockley-Read-Hall (SRH) Recombination: Occurs via deep-level defect states within the
bandgap.

» Surface Recombination: Takes place at the interfaces of the Sb2S3 layer with other materials
in a device stack.

e Auger Recombination: A three-particle process that becomes significant at high carrier
concentrations.

The interplay of these transport and recombination mechanisms is visualized in the following
diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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